N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide
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Overview
Description
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide typically involves the reaction of 2,5-dimethoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxy-2-(2-methoxyphenyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, is common to facilitate the reaction and neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and oxalamide linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(2,5-dimethoxyphenyl)-N2-(2-methoxyphenyl)oxalamide
- N1-(2,5-dimethoxyphenyl)-N2-(2-ethoxy-2-(2-methoxyphenyl)ethyl)oxalamide
Uniqueness
N1-(2,5-dimethoxyphenyl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide is unique due to its specific substitution pattern and the presence of multiple methoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2,5-dimethoxyphenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-25-13-9-10-17(27-3)15(11-13)22-20(24)19(23)21-12-18(28-4)14-7-5-6-8-16(14)26-2/h5-11,18H,12H2,1-4H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZNLMMRSKENEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CC=C2OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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